An In-depth Technical Guide to Bis(dichlorophosphino)methane
An In-depth Technical Guide to Bis(dichlorophosphino)methane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(dichlorophosphino)methane (C1H2Cl4P2), CAS number 28240-68-8, is a reactive organophosphorus compound with significant applications in synthetic chemistry, particularly as a bidentate phosphine (B1218219) ligand in catalysis. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, reactivity, and handling protocols. It is intended to serve as a technical resource for researchers in academia and industry, including those in the field of drug development where phosphorus-containing ligands are of growing importance.
Chemical and Physical Properties
Bis(dichlorophosphino)methane is a clear, colorless to pale yellow liquid that is sensitive to air and moisture.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | CH₂Cl₄P₂ | [2] |
| Molecular Weight | 217.79 g/mol | [1][2] |
| CAS Number | 28240-68-8 | [2] |
| Density | 1.601 g/mL at 25 °C | [1] |
| Boiling Point | 101 °C | [1] |
| Refractive Index | n20/D 1.5940 | [1] |
| Flash Point | 96.1 °C (205 °F) | [1] |
Spectroscopic Data
Detailed spectroscopic data for bis(dichlorophosphino)methane is not widely available in public databases. The following represents typical expected spectroscopic behavior based on its structure and comparison with related compounds.
2.1. NMR Spectroscopy
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³¹P NMR: The phosphorus-31 NMR spectrum is expected to show a single resonance, characteristic of a P(III) center bonded to two chlorine atoms and a methylene (B1212753) group. The chemical shift would be in the region typical for dichlorophosphines.
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¹H NMR: The proton NMR spectrum would exhibit a triplet centered around the chemical shift for the methylene protons, resulting from coupling to the two equivalent phosphorus nuclei.
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¹³C NMR: The carbon-13 NMR spectrum would show a triplet for the methylene carbon due to coupling with the two phosphorus atoms.
2.2. Vibrational Spectroscopy (IR and Raman)
The infrared (IR) and Raman spectra would be characterized by vibrational modes corresponding to P-Cl and C-P bonds. The symmetric and asymmetric stretching and bending frequencies of the PCl₂ groups and the CH₂ bridge would be the most prominent features. Due to the molecule's symmetry, some vibrational modes may be exclusively Raman or IR active.
Reactivity and Applications
Bis(dichlorophosphino)methane is a versatile reagent and ligand in organic and organometallic chemistry.
3.1. Ligand in Catalysis
The primary application of bis(dichlorophosphino)methane is as a bidentate phosphine ligand in a variety of palladium-catalyzed cross-coupling reactions.[1] Its ability to chelate to a metal center can enhance catalytic activity and selectivity. It is suitable for use in reactions such as:[1]
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Buchwald-Hartwig Cross-Coupling
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Heck Reaction
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Hiyama Coupling
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Negishi Coupling
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Sonogashira Coupling
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Stille Coupling
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Suzuki-Miyaura Coupling
The general workflow for a Suzuki-Miyaura cross-coupling reaction, where bis(dichlorophosphino)methane could be employed as a ligand, is depicted below.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
3.2. Synthesis of Other Organophosphorus Compounds
The P-Cl bonds in bis(dichlorophosphino)methane are susceptible to nucleophilic substitution, making it a valuable precursor for the synthesis of other methylene-bridged bisphosphines with different substituents on the phosphorus atoms.
Experimental Protocols
4.1. Synthesis
A potential synthetic route to bis(dichlorophosphino)methane involves the chlorination of methylenebis(phosphonic acid) or its esters. A general representation of this transformation is shown below.
Caption: A plausible synthetic pathway to bis(dichlorophosphino)methane.
4.2. Handling and Safety
Bis(dichlorophosphino)methane is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[2] It is also sensitive to air and moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles and a face shield are mandatory.
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Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., butyl rubber or Viton) are essential.
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Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.
Spill and Disposal:
In case of a spill, the area should be evacuated. The spill should be absorbed with an inert material (e.g., vermiculite (B1170534) or sand) and placed in a sealed container for disposal. All waste containing bis(dichlorophosphino)methane should be treated as hazardous waste and disposed of in accordance with local regulations.
Structural Information
A definitive crystal structure of bis(dichlorophosphino)methane is not publicly available. However, computational modeling and data from related structures, such as metal complexes of bis(diphenylphosphino)methane, can provide insights into its likely molecular geometry. The molecule is expected to have a tetrahedral geometry around the phosphorus atoms and a methylene bridge creating a flexible backbone.
Thermal Stability
Specific data on the thermal decomposition of bis(dichlorophosphino)methane is not available. However, based on its structure, it is expected to be thermally labile. At elevated temperatures, decomposition could lead to the formation of various phosphorus-containing byproducts and chlorinated hydrocarbons. Any thermal processing should be conducted with caution and under a controlled atmosphere.
Conclusion
Bis(dichlorophosphino)methane is a valuable, albeit hazardous, chemical for the synthesis of more complex organophosphorus compounds and as a ligand in transition metal catalysis. Its effective use in research and development, particularly in the synthesis of potential pharmaceutical intermediates, requires a thorough understanding of its properties and strict adherence to safety protocols. Further research to fully characterize its spectroscopic properties and reactivity would be beneficial to the scientific community.
